molecular formula C9H9IO2 B15051098 1-(5-Iodo-2-methoxyphenyl)ethanone

1-(5-Iodo-2-methoxyphenyl)ethanone

Cat. No.: B15051098
M. Wt: 276.07 g/mol
InChI Key: QGFPTXYAXSVPJO-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO2 It is characterized by the presence of an iodine atom, a methoxy group, and a ketone functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Iodo-2-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 1-(2-methoxyphenyl)ethan-1-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

In an industrial setting, the production of 1-(5-iodo-2-methoxyphenyl)ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodo-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 1-(5-azido-2-methoxyphenyl)ethan-1-one or 1-(5-thiocyanato-2-methoxyphenyl)ethan-1-one.

    Oxidation: Formation of 1-(5-iodo-2-methoxyphenyl)ethanal or 1-(5-iodo-2-methoxybenzoic acid).

    Reduction: Formation of 1-(5-iodo-2-methoxyphenyl)ethanol.

Scientific Research Applications

1-(5-Iodo-2-methoxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-iodo-2-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom can facilitate the formation of reactive intermediates, which can modify the activity of target molecules. The methoxy group and ketone functional group also play roles in the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)ethan-1-one
  • 1-(5-Bromo-2-methoxyphenyl)ethan-1-one
  • 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one

Uniqueness

1-(5-Iodo-2-methoxyphenyl)ethan-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its chloro, bromo, and fluoro analogs

Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

1-(5-iodo-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9IO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3

InChI Key

QGFPTXYAXSVPJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)I)OC

Origin of Product

United States

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